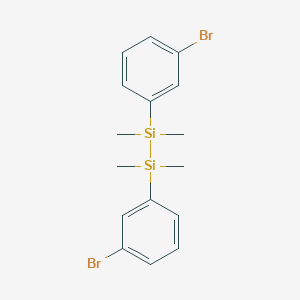

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane

Description

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is a disilane derivative featuring two 3-bromophenyl groups attached to a tetramethyldisilane backbone (Si$2$(CH$3$)$_4$).

Properties

CAS No. |

143952-73-2 |

|---|---|

Molecular Formula |

C16H20Br2Si2 |

Molecular Weight |

428.3 g/mol |

IUPAC Name |

(3-bromophenyl)-[(3-bromophenyl)-dimethylsilyl]-dimethylsilane |

InChI |

InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12H,1-4H3 |

InChI Key |

YTIXZMUWJOOKHS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC(=CC=C1)Br)[Si](C)(C)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Biological Activity

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18Br2Si2

- Molecular Weight : 396.13 g/mol

- CAS Number : 358-39-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenyl lithium with tetramethyldisilane under an inert atmosphere. The process can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Caspase activation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The results indicate a broad-spectrum activity with notable effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Study 1: Antitumor Mechanism Exploration

In a study published in Journal of Medicinal Chemistry, researchers explored the antitumor effects of this compound on MCF-7 cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound's antimicrobial activity was comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the phenyl rings significantly influence the electronic and steric profiles of disilane derivatives. Key comparisons include:

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

- Molecular Formula : C${18}$H${26}$O$2$Si$2$

- Substituent Effects: The electron-donating methoxy groups enhance conjugation in donor-acceptor systems, leading to blue luminescence observed in UV-vis and fluorescence studies. This property is exploited in optoelectronic applications .

- Reactivity : Methoxy groups are less reactive in cross-coupling compared to bromine, limiting their utility as electrophilic partners.

1,2-Bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane

- Molecular Formula : C$6$H${12}$F$6$Si$2$

- Substituent Effects : The strong electron-withdrawing trifluoromethyl groups induce conformational flexibility, as demonstrated by phase-dependent structural changes (gas, liquid, solid). This behavior is attributed to steric repulsion and electronic effects .

- Applications : Used in high-resolution structural studies to understand substituent-driven phase transitions.

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

- Molecular Formula : C$6$H${18}$O$2$Si$2$

- Substituent Effects : The methoxy groups directly bonded to silicon increase flammability (classified as a UN 1993 hazardous liquid) and reactivity in polymer synthesis .

Divinyltetramethyldisilane

- Molecular Formula : C$8$H${18}$Si$_2$

- Substituent Effects : Vinyl groups enable hydrosilylation reactions, forming silicon-carbon bonds critical in silicone polymer production .

Spectroscopic and Structural Insights

- NMR Data : For bromophenyl derivatives, $^{13}$C and $^{29}$Si NMR spectra (e.g., compound 4b in ) show distinct shifts due to bromine’s electronegativity, aiding in structural confirmation .

- Conformational Analysis : The trifluoromethyl derivative exhibits radial distribution curves highlighting Si–C bond variations across phases, suggesting similar analyses could apply to bromophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.